![molecular formula C14H19NO2 B5514158 1-(4-methoxybenzoyl)azepane](/img/structure/B5514158.png)
1-(4-methoxybenzoyl)azepane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of azepane derivatives often involves complex reactions and methodologies. For instance, a practical method for synthesizing novel antifungal (E)-5-(methoxyimino)-3,5-dihydrobenzo[e][1,2]oxazepin-4(1H)-one analogues, starting from commercially available intermediates, has been developed. This process demonstrates moderate to high fungicidal activities against various phytopathogenic fungi, highlighting the potential of azepane derivatives in agriculture (Yang et al., 2017). Additionally, the synthesis of 1,2-diazepine derivatives via a regio- and enantioselective formal [4 + 3] annulation reaction has been achieved, showcasing the versatility of azepane derivatives in synthesizing complex molecules with high selectivity (Guo et al., 2014).
Molecular Structure Analysis
The molecular structure of azepane derivatives is confirmed using techniques like 1H NMR, 13C NMR, high-resolution mass spectroscopy, and X-ray crystal structure analysis. These techniques ensure the accurate identification of the synthesized compounds and their structural integrity, which is crucial for further applications and studies (Yang et al., 2017).
Chemical Reactions and Properties
Azepane derivatives engage in various chemical reactions, demonstrating their reactivity and potential for creating a wide range of compounds. For example, the photolysis of o-azidobenzoic acid derivatives leads to the formation of 3-substituted 2-methoxy-3H-azepines, showcasing the reactivity of azepane derivatives under specific conditions (Purvis et al., 1978).
Physical Properties Analysis
The physical properties of azepane derivatives, such as solubility and molecular weight, are determined through spectroscopic characterization and structural analysis. These properties are essential for understanding the behavior of azepane derivatives in different environments and for their application in various fields (Moustafid et al., 1991).
Chemical Properties Analysis
The chemical properties of azepane derivatives, including reactivity, stability, and functional group transformations, are crucial for their application in synthesis and medicinal chemistry. Studies have developed methodologies for synthesizing functionalized dihydroquinolines, quinolines, and dihydrobenzo[b]azepine, showcasing the versatility of azepane derivatives in organic synthesis (Jalal et al., 2014).
Scientific Research Applications
Synthesis and Medicinal Chemistry Applications
Polymer Science and Synthesis : One study elaborated on the electrosynthesis and characterization of polymers derived from methoxybenzene compounds, highlighting their potential in materials science due to their solubility and structural properties (Moustafid et al., 1991).
Colon-Specific Drug Release : Poly(ether-ester) azo polymers have been synthesized to evaluate their biodegradability for colon-targeted drug delivery, demonstrating the role of specific functional groups in achieving site-specific drug release (Samyn et al., 1995).
Antifungal Agents : The development of novel antifungals through the synthesis of (E)-5-(methoxyimino)-dihydrobenzo[e][1,2]oxazepin-4(1H)-one analogues has shown moderate to high activity against phytopathogenic fungi, underlining the therapeutic potential of such structures in agriculture and medicine (Yang et al., 2017).
Photochemical Applications : Research into azobenzene photoswitching has revealed that certain derivatives, including those with methoxy groups, can be switched using visible light instead of UV, presenting less risk for biological applications (Beharry et al., 2011).
Organic and Medicinal Chemistry
Cancer Research : The structure-based optimization of azepane derivatives as PKB inhibitors offers insights into the design of potent anticancer agents, showcasing the therapeutic relevance of these structures in targeting key signaling molecules (Breitenlechner et al., 2004).
N-Heterocyclic Chemistry : The synthesis of azepane derivatives through formal 1,3-migration demonstrates the versatility of these structures in generating complex N-heterocycles, important for pharmaceutical development (Feng et al., 2022).
Future Directions
While specific future directions for 1-(4-methoxybenzoyl)azepane are not available, there is a significant interest in the development of new effective strategies for the selective preparation of azepane derivatives with unique substitution patterns . This is due to their potential applications in medicinal chemistry .
properties
IUPAC Name |
azepan-1-yl-(4-methoxyphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2/c1-17-13-8-6-12(7-9-13)14(16)15-10-4-2-3-5-11-15/h6-9H,2-5,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOKCGNCOULVMQS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)N2CCCCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methoxybenzoyl)azepane |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.